3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid

Description

Nomenclature and Structural Features

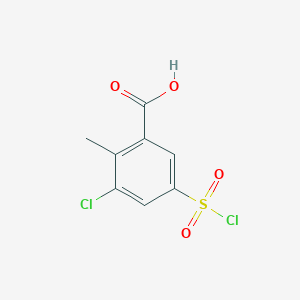

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the benzoic acid core serves as the parent structure with numbered positions indicating substituent locations. The compound carries the Chemical Abstracts Service registry number 1702890-75-2, providing a unique identifier for this specific molecular arrangement. The molecular formula C8H6Cl2O4S reveals the presence of eight carbon atoms, six hydrogen atoms, two chlorine atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 269.10 grams per mole.

The structural features of this compound demonstrate a complex interplay between different functional groups arranged on a benzene ring. The carboxylic acid group at position 1 provides the fundamental acidic character, while the methyl group at position 2 introduces a mild electron-donating effect that contrasts with the strong electron-withdrawing properties of the chlorine atom at position 3. The chlorosulfonyl group at position 5 represents the most reactive site in the molecule, containing both sulfur-oxygen double bonds and a sulfur-chlorine bond that can undergo various nucleophilic substitution reactions.

The three-dimensional molecular geometry reveals how these substituents influence the overall shape and electronic distribution of the compound. The chlorosulfonyl group adopts a tetrahedral geometry around the sulfur atom, with the sulfur-oxygen bonds exhibiting significant double-bond character due to resonance stabilization. This arrangement creates a region of high electrophilicity that makes the chlorosulfonyl carbon particularly susceptible to nucleophilic attack, a property that proves valuable in synthetic applications.

Historical Context and Discovery

The development of this compound represents part of the broader historical evolution of chlorosulfonyl chemistry, which emerged as a significant area of synthetic organic chemistry during the mid-20th century. While specific documentation of this compound's first synthesis remains limited in the available literature, its development can be understood within the context of advancing chlorosulfonation methodologies that enabled chemists to introduce sulfonyl chloride groups into aromatic systems with increasing precision and control.

The synthesis of related chlorosulfonyl benzoic acid derivatives has been documented extensively, with methodologies typically involving the treatment of substituted benzoic acids with chlorosulfonic acid under controlled conditions. These synthetic approaches evolved from earlier work on aromatic sulfonation reactions, where researchers discovered that chlorosulfonic acid could serve both as a sulfonating agent and as a source of chlorine atoms, enabling the simultaneous introduction of multiple functional groups in a single reaction step.

The historical significance of this compound class extends beyond pure synthetic methodology to include applications in pharmaceutical chemistry, where chlorosulfonyl groups have proven valuable as reactive intermediates for the preparation of biologically active molecules. The development of efficient synthetic routes to compounds like this compound has enabled researchers to explore structure-activity relationships in drug development programs, particularly in areas where precise substitution patterns are critical for biological activity.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems primarily from its role as a versatile synthetic intermediate capable of participating in numerous chemical transformations. The chlorosulfonyl group serves as an excellent electrophilic center for nucleophilic substitution reactions, allowing for the introduction of various nitrogen, oxygen, and sulfur-containing substituents through reaction with appropriate nucleophiles. This reactivity pattern makes the compound particularly valuable in medicinal chemistry applications where diverse molecular libraries must be constructed for biological screening.

Contemporary research has demonstrated the utility of chlorosulfonyl-containing compounds in the development of analytical derivatization methods, where they serve as reagents for improving the chromatographic and mass spectrometric detection of target molecules. The specific case of 3-(chlorosulfonyl)benzoic acid derivatives has shown promise in the derivatization of lipid species, significantly enhancing detection limits and analytical performance in complex biological matrices. While this particular application focuses on the parent chlorosulfonyl benzoic acid system, it illustrates the broader analytical utility of compounds containing similar functional group arrangements.

The medicinal chemistry significance of this compound extends to its potential role in the synthesis of sulfamylbenzoic acid derivatives, a class of compounds that has shown biological activity in various therapeutic areas. The presence of both chlorine and methyl substituents on the benzene ring provides opportunities for fine-tuning biological activity through structure-activity relationship studies, where systematic modifications of the substitution pattern can lead to optimized pharmacological properties.

The compound's structural features also make it relevant to contemporary drug discovery efforts focused on developing modulators of specific biological targets. The combination of electron-withdrawing and electron-donating groups creates a unique electronic environment that can influence binding affinity and selectivity for target proteins, making it a valuable scaffold for medicinal chemistry optimization programs. The ability to further functionalize the chlorosulfonyl group provides additional opportunities for structural modification, enabling chemists to explore diverse chemical space around this core structure.

Properties

IUPAC Name |

3-chloro-5-chlorosulfonyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHWMANJZOWREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorosulfonation of 3-Chloro-2-methylbenzoic Acid

- The most straightforward approach involves the chlorosulfonation of 3-chloro-2-methylbenzoic acid using chlorosulfonic acid (HSO3Cl) as both the chlorosulfonyl group donor and solvent.

- The reaction is conducted under an inert atmosphere (nitrogen) to prevent moisture interference.

- Typical conditions include heating the reaction mixture to approximately 130°C and maintaining stirring for about 12 hours.

- After completion, the reaction is quenched by careful addition of ice-cold water, followed by extraction with ethyl acetate and washing with brine to remove inorganic impurities.

- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the target compound as a solid.

$$

\text{3-Chloro-2-methylbenzoic acid} + \text{HSO}3\text{Cl} \xrightarrow[\text{N}2]{130^\circ C, 12h} \text{3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid}

$$

- Yields reported for closely related compounds (e.g., 3-chloro-5-chlorosulfonylbenzoic acid) are around 41% under similar conditions.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

Table 1: Typical Reaction Conditions and Yields

| Parameter | Condition/Value |

|---|---|

| Starting Material | 3-Chloro-2-methylbenzoic acid |

| Reagent | Chlorosulfonic acid (HSO3Cl) |

| Temperature | 130°C |

| Time | 12 hours |

| Atmosphere | Nitrogen (inert) |

| Workup | Quench with water, extract with ethyl acetate, wash with brine |

| Yield | Approx. 40-45% |

| Product State | Yellow solid |

Source: Adapted from chlorosulfonation procedures for related benzoic acid derivatives.

Multi-Step Synthesis via Nitration, Reduction, and Chlorination (Precursor Route)

An alternative preparation involves constructing the substituted benzoic acid framework with the methyl and chloro substituents, followed by chlorosulfonylation:

-

- m-Toluic acid (3-methylbenzoic acid) is nitrated with nitric acid (60-75% concentration) to yield 2-nitro-3-methylbenzoic acid.

- Reaction conditions are controlled to maximize regioselectivity.

-

- The nitro group is reduced to an amino group via catalytic hydrogenation using a suitable catalyst (e.g., Pd/C) in a hydrogen atmosphere.

- The solvent can be ethanol or other hydrogenation-compatible solvents.

-

- The amino group is then subjected to chlorination using chlorinating agents such as N-chlorosuccinimide or dichlorohydantoin.

- Benzoyl peroxide is used as a radical initiator catalyst (1-2% by mass).

- The reaction is carried out in solvents like N,N-dimethylformamide (DMF), N-dimethylacetamide, sulfolane, or DMSO at 90-110°C for 1-2 hours.

- This step introduces the chlorine substituent at the 5-position relative to the amino group.

Conversion to Chlorosulfonyl Group:

- Subsequent chlorosulfonation (as in method 1) can be applied to install the chlorosulfonyl group at the 5-position.

- The overall yield for the multi-step synthesis of the chlorinated methylbenzoic acid intermediate is reported between 63.0% and 68.4%.

- Purity of intermediates and final products is typically above 99% as confirmed by liquid chromatography.

- Melting points of intermediates are well-defined (e.g., 238-243°C for 2-amino-3-methyl-5-chlorobenzoic acid).

Table 2: Key Parameters for Chlorination Step

| Parameter | Condition/Value |

|---|---|

| Starting Material | 2-Amino-3-methylbenzoic acid |

| Chlorinating Agent | N-Chlorosuccinimide or Dichlorohydantoin |

| Catalyst | Benzoyl peroxide (1-2% mass) |

| Solvent | DMF, DMSO, or sulfolane |

| Temperature | 90-110°C |

| Reaction Time | 1-2 hours |

| Purity (post-reaction) | ~99.3% (by HPLC) |

| Yield | Up to 87.7% (for chlorinated intermediate) |

Source: Patent CN112778147A describing chlorination and subsequent transformations.

Industrial Scale Considerations

- Industrial production of this compound typically mirrors the laboratory chlorosulfonation method but with larger reactors and stringent control of temperature, reagent concentration, and reaction time to optimize yield and purity.

- Use of inert atmospheres and controlled quenching is critical to avoid side reactions and hydrolysis.

- Continuous extraction and purification systems are employed to handle large volumes and ensure consistent product quality.

Reaction Mechanism Insights

- The chlorosulfonation proceeds via electrophilic aromatic substitution where the aromatic ring of 3-chloro-2-methylbenzoic acid attacks the electrophilic sulfur center of chlorosulfonic acid.

- The methyl group exerts an activating effect, directing substitution to the 5-position.

- The chloro substituent is deactivating but ortho/para directing, which aligns with substitution at the 5-position relative to the carboxylic acid.

- Reaction conditions (temperature, time) are optimized to favor monosubstitution and prevent polysulfonation or ring degradation.

Summary Table: Comparison of Preparation Methods

| Aspect | Direct Chlorosulfonation | Multi-Step Nitration-Reduction-Chlorination Route |

|---|---|---|

| Starting Material | 3-Chloro-2-methylbenzoic acid | m-Toluic acid |

| Number of Steps | 1 | 3 (Nitration, Reduction, Chlorination) |

| Reaction Time | ~12 hours | Several hours per step |

| Reaction Temperature | ~130°C | 90-110°C (chlorination step) |

| Yield | ~40-45% | 63-87% (overall for intermediates) |

| Purity | High (post-purification) | High (99%+ by chromatography) |

| Industrial Feasibility | Established, scalable | More complex but allows tailored substitution |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Reduction: Formation of sulfonamides or sulfonic acids.

Oxidation: Conversion of the methyl group to a carboxylic acid.

Scientific Research Applications

3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Material Science: Utilized in the development of advanced materials with specific properties.

Pharmaceuticals: Potential use in the synthesis of drug molecules.

Agriculture: Employed in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid involves its reactivity with nucleophiles due to the presence of electron-withdrawing chloro and chlorosulfonyl groups. These groups increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds is provided below:

Physicochemical Properties

- Reactivity : The chlorosulfonyl group (-SO₂Cl) in all analogues reacts readily with amines or alcohols to form sulfonamides or sulfonate esters. However, steric effects from the methyl group in the target compound slow reaction kinetics compared to the hydroxyl or methoxy analogues .

- Solubility : The hydroxyl derivative (C₇H₄Cl₂O₅S) exhibits superior aqueous solubility (25 mg/mL at 25°C), whereas the methyl-substituted compound is more soluble in dichloromethane or DMF .

- Stability : Fluorinated analogues (e.g., 3-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid) demonstrate enhanced resistance to hydrolysis due to fluorine’s electronegativity, extending shelf-life under humid conditions .

Biological Activity

3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid, with the CAS number 1702890-75-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoic acid derivatives and features a chlorosulfonyl group, which enhances its reactivity and potential biological interactions. Its molecular formula is C₇H₅Cl₂O₃S.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways.

- Antimicrobial Properties : Initial studies suggest that it may possess antimicrobial effects against certain bacterial strains.

- Cytotoxicity : There is evidence indicating potential cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymatic Pathways : The chlorosulfonyl group can interact with nucleophilic sites on enzymes, potentially leading to inhibition.

- Cellular Uptake and Metabolism : The compound's lipophilicity may facilitate cellular uptake, influencing its bioactivity.

Enzyme Inhibition Studies

In vitro studies have shown that derivatives of benzoic acids, including chlorinated variants, can modulate the activity of enzymes such as cathepsins B and L. These enzymes play crucial roles in protein degradation pathways, which are often dysregulated in cancer and other diseases. For instance:

- Table 1: Inhibitory Activity of Benzoic Acid Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | Cathepsin B |

| 4-Amino-3-sulfamoyl-benzoic acid | 10 | NKCC1 |

Note: TBD = To Be Determined

Antimicrobial Activity

Preliminary tests have indicated that this compound exhibits activity against specific bacterial strains. For example:

- Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

Future Directions

Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Potential areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various targets.

- In Vivo Studies : Assessing the therapeutic potential through animal models to evaluate efficacy and safety.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure impact biological activity.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid, and what reagents are typically employed?

The synthesis often involves chlorosulfonation of a methyl-substituted benzoic acid precursor. A validated method includes reacting 2-methylbenzoic acid derivatives with chlorosulfonic acid under controlled conditions (e.g., 0–5°C to minimize side reactions). Key reagents include chlorosulfonic acid for introducing the sulfonyl chloride group and solvents like dichloromethane (DCM) to stabilize reactive intermediates. Purification is achieved via recrystallization or column chromatography, with yields optimized by maintaining anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions and confirm aromatic ring substitution patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR): Detects functional groups (e.g., sulfonyl chloride at ~1370–1350 cm and ~1170–1150 cm) and carboxylic acid O-H stretches.

- High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) under reverse-phase conditions with UV detection at 254 nm.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 268.94) and fragmentation patterns .

Q. How is the compound’s stability managed during storage and handling?

The chlorosulfonyl group is moisture-sensitive. Storage recommendations include:

- Temperature: –20°C in airtight, amber-glass containers under inert gas (argon/nitrogen).

- Desiccants: Use silica gel or molecular sieves to prevent hydrolysis.

- Handling: Conduct reactions in anhydrous solvents (e.g., DCM, THF) and under nitrogen atmosphere to avoid degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature Control: Gradual addition of chlorosulfonic acid at 0–5°C reduces exothermic side reactions.

- Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance reagent solubility while minimizing decomposition.

- Catalyst Use: Lewis acids (e.g., AlCl) may accelerate sulfonation but require post-reaction quenching.

- Workup Optimization: Neutralization with ice-cold sodium bicarbonate followed by rapid extraction improves recovery of the sulfonyl chloride intermediate .

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

The electrophilic sulfur in the –SOCl group undergoes nucleophilic attack (e.g., by amines, alcohols), forming sulfonamides or sulfonate esters. Density Functional Theory (DFT) studies suggest that the electron-withdrawing carboxylic acid group at the 2-position enhances the electrophilicity of the sulfonyl chloride, favoring S2 mechanisms. Kinetic studies using Cl NMR track chloride displacement rates under varying pH and solvent conditions .

Q. How do computational models predict the compound’s physicochemical properties and reactivity?

- Collision Cross-Section (CCS): Predicted CCS values (e.g., 153.2 Å for [M+H]+) aid in ion mobility spectrometry (IMS) method development.

- Molecular Dynamics (MD): Simulates solvent interactions to optimize crystallization conditions.

- Docking Studies: Models interactions with biological targets (e.g., enzymes), highlighting hydrogen bonding between the sulfonyl group and active-site residues .

Q. What strategies resolve contradictory data in spectroscopic characterization?

- Multi-Technique Validation: Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian).

- Isotopic Labeling: H or C-labeled analogs clarify ambiguous peak assignments.

- X-ray Crystallography: Resolves regiochemical uncertainties by confirming the crystal structure, though challenges arise due to the compound’s hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.